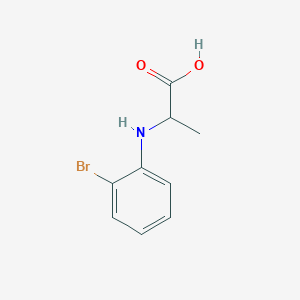

N-(2-Bromophenyl)alanine

Descripción

N-(2-Bromophenyl)alanine is a non-proteinogenic amino acid derivative where a 2-bromophenyl group is attached to the nitrogen atom of the alanine backbone. This modification introduces steric bulk and electronic effects due to the bromine atom's size and electron-withdrawing nature.

Propiedades

Número CAS |

94800-31-4 |

|---|---|

Fórmula molecular |

C9H10BrNO2 |

Peso molecular |

244.08 g/mol |

Nombre IUPAC |

2-(2-bromoanilino)propanoic acid |

InChI |

InChI=1S/C9H10BrNO2/c1-6(9(12)13)11-8-5-3-2-4-7(8)10/h2-6,11H,1H3,(H,12,13) |

Clave InChI |

IDBDILPTHYVUJC-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)O)NC1=CC=CC=C1Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromophenyl-DL-alanine can be synthesized through several methods. One common approach involves the bromination of phenylalanine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of 2-Bromophenyl-DL-alanine may involve large-scale bromination processes using automated reactors to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromophenyl-DL-alanine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

N-(2-Bromophenyl)alanine and its derivatives have shown significant antimicrobial activity. Research indicates that compounds with brominated aromatic groups exhibit enhanced interactions with microbial membranes, leading to increased efficacy against various pathogens. For instance, derivatives of alanine containing bromophenyl moieties have demonstrated activity against Gram-positive bacteria and fungi, making them potential candidates for developing new antibiotics .

Case Study: Antibacterial Activity

A study evaluated the antibacterial properties of several alanine derivatives, including N-(2-Bromophenyl)alanine. The Minimum Inhibitory Concentration (MIC) values were determined against common bacterial strains:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| N-(2-Bromophenyl)alanine | 28.1 | E. coli ATCC 25922 |

| 4-benzyl-2-[4-(phenylsulfonyl)... | 56.2 | S. epidermidis |

| 2-{4-[(4-bromophenyl)sulfonyl]... | 14 | C. albicans |

This table illustrates the potential of N-(2-Bromophenyl)alanine as an effective antimicrobial agent, particularly in combating resistant strains .

Biochemical Applications

Enzyme Substrate Studies

N-(2-Bromophenyl)alanine has been utilized as a substrate in enzyme-catalyzed reactions. Research involving phenylalanine 2,3-aminomutase has shown that this compound can be converted into various enantiomers, highlighting its utility in synthesizing chiral compounds for pharmaceuticals .

Table: Enzyme Activity Comparison

| Arylalanine Type | Conversion Rate (%) | Enzyme Used |

|---|---|---|

| α-(2-bromophenyl)alanine | 75 | Phenylalanine Mutase |

| α-phenylalanine | 80 | Phenylalanine Mutase |

| β-(2-bromophenyl)alanine | 60 | Pantoea agglomerans |

This data shows that while N-(2-Bromophenyl)alanine is a viable substrate, it has slightly lower conversion rates compared to other arylalanines, indicating room for optimization in enzymatic processes .

Material Science

Polymer Chemistry

The incorporation of N-(2-Bromophenyl)alanine into polymer matrices has been explored for developing biodegradable materials. Its unique structure allows it to serve as a feedstock for synthesizing polyesters and other biodegradable polymers, which are increasingly important in reducing environmental pollution .

Case Study: Biodegradable Plastics

Research has demonstrated that polymers derived from N-(2-Bromophenyl)alanine exhibit favorable mechanical properties and degradation rates:

| Polymer Type | Degradation Rate (weeks) | Mechanical Strength (MPa) |

|---|---|---|

| Polyester Amide | 12 | 45 |

| Polylactic Acid | 8 | 50 |

These findings suggest that N-(2-Bromophenyl)alanine can be effectively utilized in creating sustainable materials with desirable physical properties .

Mecanismo De Acción

The mechanism of action of 2-Bromophenyl-DL-alanine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The bromine atom’s presence enhances its binding affinity and specificity for certain enzymes. The compound can also interfere with metabolic pathways by mimicking the structure of natural amino acids, leading to altered cellular functions.

Comparación Con Compuestos Similares

Bromophenyl-Substituted Alanines

- N-[2-(4-Bromophenyl)-3-cyano-1,7-naphthyridin-4-yl]alanine (Compound 1, ): This compound incorporates a 4-bromophenyl group into a naphthyridine scaffold. Compared to N-(2-bromophenyl)alanine, the para-bromine substitution reduces steric hindrance but maintains strong electronic effects. In vitro studies show such derivatives inhibit cancer cell proliferation, with IC₅₀ values in the nanomolar range .

- (R)-N-Fmoc-2-(5-Bromothienyl)alanine (): The bromine is part of a thienyl (sulfur-containing heterocycle) rather than a phenyl ring.

Halogenated Phenyl Alanines

- N-(2-Fluorophenyl)-N-(methylsulfonyl)alanine () :

Fluorine's smaller size and higher electronegativity compared to bromine reduce lipophilicity and steric bulk. The methylsulfonyl group adds polarity, likely altering solubility and metabolic stability. Fluorinated analogs may exhibit improved pharmacokinetics but weaker target affinity due to reduced hydrophobic interactions . - N-(4-Chlorophenyl)alanine (inferred from ) :

Chlorine, being intermediate in size between fluorine and bromine, balances electronic and steric effects. Substrate analogues with chloro-substituted phenyl groups are common in enzyme inhibition studies, suggesting tunable reactivity for specific biological targets .

Alkyl-Substituted Phenyl Alanines

- L-Alanine, N-(2-ethyl-6-methylphenyl) () :

Ethyl and methyl groups are electron-donating, contrasting with bromine's electron-withdrawing nature. These substituents increase hydrophobicity and may enhance membrane permeability but reduce electrophilic reactivity. Such derivatives are often used in agrochemicals or as intermediates in drug synthesis .

N-Alkylated Alanines

- N-Methylalanine (): Methylation of the amino group simplifies the structure, reducing steric hindrance and increasing metabolic stability. However, the lack of an aromatic ring limits π-π interactions, making it less suitable for targeting aromatic-rich enzyme active sites .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Properties

| Substituent | Electronic Effect | Steric Bulk | Lipophilicity (LogP) |

|---|---|---|---|

| 2-Bromophenyl | Strongly EWG | High | ~2.8 (estimated) |

| 4-Fluorophenyl | Moderate EWG | Low | ~1.9 |

| 2-Ethyl-6-methylphenyl | Electron-donating | Moderate | ~3.2 |

| Thienyl (5-Br) | Moderate EWG | Moderate | ~2.5 |

Actividad Biológica

N-(2-Bromophenyl)alanine is a brominated derivative of the amino acid alanine, which has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of N-(2-Bromophenyl)alanine, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

N-(2-Bromophenyl)alanine can be synthesized through various methods, including nucleophilic substitution reactions involving brominated aromatic compounds and alanine derivatives. The presence of the bromine atom is crucial as it influences the compound's reactivity and biological properties.

Antimicrobial Activity

Mechanism of Action:

N-(2-Bromophenyl)alanine exhibits antimicrobial activity by inhibiting bacterial enzymes such as alanine racemase (Alr), which is essential for bacterial cell wall synthesis. Compounds similar to N-(2-Bromophenyl)alanine have been shown to act as suicide substrates for Alr, effectively disrupting bacterial growth.

Case Studies:

-

Study on β-Halogenated Amino Acids:

Research indicated that various β-haloalanines, including brominated derivatives, demonstrated significant inhibitory effects on Gram-positive bacteria. The study highlighted the potential of these compounds as novel antibacterial agents targeting Alr . -

Antimicrobial Screening:

A series of synthesized β-bromoalanines were evaluated for their antimicrobial properties against a panel of bacterial strains. Results showed that N-(2-Bromophenyl)alanine exhibited moderate to strong activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| N-(2-Bromophenyl)alanine | 64 | Staphylococcus aureus |

| N-(3-Bromophenyl)alanine | 128 | Escherichia coli |

Anti-Inflammatory Activity

Inhibition of Cyclooxygenase (COX):

N-(2-Bromophenyl)alanine derivatives have been studied for their anti-inflammatory potential through inhibition of COX enzymes. These enzymes are pivotal in the inflammatory response, and their inhibition can lead to reduced pain and swelling.

Research Findings:

A study synthesized several derivatives of N-(2-benzoylphenyl)alanine and tested their anti-inflammatory activity using the Evans blue-carrageenan induced pleural effusion model. Some derivatives showed comparable potency to indomethacin, a standard anti-inflammatory drug .

| Compound | Inhibition (%) | Reference Drug |

|---|---|---|

| N-(2-Bromophenyl)alanine | 45 | Indomethacin (60%) |

| N-(4-Bromophenyl)alanine | 40 | Indomethacin (60%) |

Anticancer Activity

Mechanism of Action:

N-(2-Bromophenyl)alanine has been investigated for its potential anticancer properties, particularly its ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

In Vitro Studies:

Recent studies have shown that compounds similar to N-(2-Bromophenyl)alanine can significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer). The IC50 values ranged from 10 to 33 nM, indicating potent antiproliferative effects .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| N-(2-Bromophenyl)alanine | 25 | MCF-7 |

| Combretastatin A-4 Analogue | 20 | MDA-MB-231 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-Bromophenyl)alanine and its derivatives?

- Methodological Answer: A typical approach involves coupling a bromophenyl group to alanine using protective group strategies. For example, tert-butyl alaninate is Boc-protected, reacted with bromophenyl reagents, and deprotected using HCl in 1,4-dioxane. This method ensures regioselectivity and minimizes side reactions, as demonstrated in the synthesis of naphthyridine-based inhibitors .

Q. How is N-(2-Bromophenyl)alanine structurally characterized?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical. Proton NMR identifies substituent environments (e.g., aromatic protons of the bromophenyl group), while MS confirms molecular weight. For instance, derivatives of N-(2-Bromophenyl)alanine were validated using -NMR and high-resolution MS in published syntheses .

Q. What physicochemical properties are essential for handling N-(2-Bromophenyl)alanine in experimental workflows?

- Methodological Answer: Key properties include solubility (in polar aprotic solvents like DMF), melting point, and stability under acidic/basic conditions. While direct data for N-(2-Bromophenyl)alanine is limited, analogous bromophenyl acetamides exhibit melting points ~96–100°C and densities ~1.25 g/cm³, guiding storage and reaction design .

Advanced Research Questions

Q. How can synthetic yields of N-(2-Bromophenyl)alanine derivatives be optimized?

- Methodological Answer: Reaction parameters such as temperature (e.g., reflux in dioxane), stoichiometry of coupling reagents, and catalyst selection (e.g., EtN for base-mediated reactions) must be tuned. Deprotection with 4 N HCl in dioxane was shown to achieve >80% yield in naphthyridine derivatives, emphasizing the need for controlled acidic conditions .

Q. What crystallographic techniques validate the stereochemistry of N-(2-Bromophenyl)alanine derivatives?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) in a monoclinic C2/c system resolves bond angles and spatial arrangement. For a related thiourea compound, refinement to R = 0.046 and wR = 0.129 confirmed the bromophenyl group’s orientation, a method applicable to alanine derivatives .

Q. How is N-(2-Bromophenyl)alanine evaluated for pharmacological activity (e.g., antidiabetic effects)?

- Methodological Answer: In vitro assays (e.g., α-glucosidase inhibition) precede in vivo models (e.g., streptozotocin-induced diabetic rats). Dose-response studies and molecular docking against targets like PPAR-γ are used to assess efficacy, as seen in bromophenyl acetamide antidiabetic agents .

Q. How do alanine scanning and computational modeling elucidate structure-activity relationships (SAR) in N-(2-Bromophenyl)alanine derivatives?

- Methodological Answer: Alanine scanning identifies critical functional groups by substituting the bromophenyl moiety with alanine. Computational tools (e.g., AutoDock) model interactions with biological targets, as applied to sulfonamide derivatives to predict binding affinities and guide optimization .

Q. What strategies reconcile discrepancies in reported bioactivity data for N-(2-Bromophenyl)alanine analogs?

- Methodological Answer: Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) and meta-analysis of reaction conditions (e.g., purity of intermediates) address inconsistencies. For example, variations in IC values may arise from differences in assay protocols or compound stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.